molecular formula C9H7NO B023206 1-ヒドロキシイソキノリン CAS No. 491-30-5

1-ヒドロキシイソキノリン

カタログ番号: B023206
CAS番号: 491-30-5
分子量: 145.16 g/mol
InChIキー: VDBNYAPERZTOOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-イソキノリン-1-オンは、ベンゼン環に融合した6員環内に窒素原子を含む複素環式化合物です。この化合物は、有機合成、医薬品化学、材料科学における多岐にわたる用途のために注目されています。

合成経路と反応条件:

工業的生産方法:

  • 2H-イソキノリン-1-オンの工業的生産は、通常、収量と純度を最適化した上記の方法を使用して大規模合成を行います。

反応の種類:

    酸化: 2H-イソキノリン-1-オンは、酸化反応を受けてさまざまな酸化誘導体を形成することができます。

    還元: 還元反応は、2H-イソキノリン-1-オンをその還元型に変換することができます。

    置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

    置換: さまざまな求核剤と求電子剤を適切な条件下で使用することができます。

主要な生成物:

  • これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なり、異なる官能基を持つさまざまな誘導体につながります。

4. 科学研究での応用

2H-イソキノリン-1-オンは、科学研究において幅広い用途を持っています。

科学的研究の応用

2H-Isoquinolin-1-one has a broad spectrum of applications in scientific research:

作用機序

2H-イソキノリン-1-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。

    分子標的: この化合物は、酵素、受容体、およびその他のタンパク質に結合し、それらの活性を調節することができます。

    関与する経路: シグナル伝達、遺伝子発現、代謝プロセスなど、さまざまな生化学経路に影響を与える可能性があります。

類似の化合物:

    イソキノリン: 環内に窒素原子を持ちますが、カルボニル基を持たない構造的に関連する化合物です。

    キノリン: 環系内の異なる位置に窒素原子を持つ、別の関連化合物です。

ユニークさ:

生化学分析

Cellular Effects

They can quench free radicals, which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that isoquinoline and its derivatives are benzopyridines, composed of a benzene ring fused to a pyridine ring . This structure may influence its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

類似化合物との比較

    Isoquinoline: A structurally related compound with a nitrogen atom in the ring but lacking the carbonyl group.

    Quinoline: Another related compound with a nitrogen atom in a different position within the ring system.

Uniqueness:

特性

IUPAC Name

2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197677
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-30-5
Record name 1(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (100 mg, 0.63 mmol) and 2-but-3-ynyl-2H-isoquinolin-1-one (120 mg, 0.63 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 17 mg (62 μmol, 10%) of 2-(4-pyridin-2-yl)but-3-ynyl)isoquinolin-1(2H)-one as a white solid (M.P.=85-90° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyisoquinoline
Reactant of Route 2
1-Hydroxyisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Hydroxyisoquinoline
Reactant of Route 4
1-Hydroxyisoquinoline
Reactant of Route 5
1-Hydroxyisoquinoline
Reactant of Route 6
1-Hydroxyisoquinoline
Customer
Q & A

Q1: How does narciclasine, an isocarbostyril alkaloid, exert its antitumor effects?

A: Narciclasine exhibits potent antitumor activity by binding to the 60S subunit of ribosomes, thereby inhibiting protein biosynthesis []. Additionally, narciclasine targets the translation elongation factor eEF1A, disrupting both protein synthesis and actin cytoskeleton regulation []. This dual mechanism of action contributes to its potent antitumor effects.

Q2: What is the impact of narciclasine on the actin cytoskeleton?

A: Narciclasine promotes the formation of actin stress fibers, primarily at the cell cortex, leading to changes in cell morphology and decreased migratory potential in cancer cells []. This effect is mediated by the activation of the small GTPase RhoA []. Notably, this effect is more pronounced in cancer cells compared to normal fibroblasts [].

Q3: How does the structure of narciclasine relate to its activity?

A: Extensive research on narciclasine derivatives has provided valuable insights into its pharmacophore and structure-activity relationships []. Modifications to the isocarbostyril core structure, particularly at the C-7 position, can significantly impact its potency, selectivity, and metabolic stability [, ].

Q4: What are the downstream effects of eEF1A targeting by narciclasine in melanomas?

A: Narciclasine, at low nanomolar concentrations, directly binds to eEF1A, leading to significant actin cytoskeleton disorganization and impairing both elongation and initiation steps of protein synthesis []. This ultimately results in cytokinesis impairment. Apoptosis is only induced at higher doses (≥200 nM) [].

Q5: How does the stereochemistry of the B/C ring junction in Amaryllidaceae isocarbostyril alkaloids influence their biological activity?

A: The stereochemistry at the B/C ring junction plays a crucial role in the biological activity of Amaryllidaceae isocarbostyril alkaloids [, ]. The trans configuration at this junction generally leads to enhanced antitumor activity compared to the cis configuration [, ].

Q6: What is the role of the C7-hydroxyl group in Amaryllidaceae isocarbostyril alkaloids?

A: The presence of a hydroxyl group at the C7 position in ring A significantly impacts the activity of Amaryllidaceae isocarbostyril alkaloids [, ]. Studies suggest that modifications at this position, such as acylation or alkylation, can alter their potency and selectivity profiles [, ].

Q7: What synthetic approaches have been explored for the preparation of isocarbostyrils?

A7: Numerous synthetic strategies have been developed for the construction of isocarbostyrils, including:

  • Gabriel-Coleman synthesis []
  • Ring enlargement of phthalimides []
  • Condensation of amines with homophthalic anhydrides []
  • Reaction of 2-methoxycarbonylstyrene oxide with ammonia or methylamine []
  • Reaction of coumarin and isocoumarin derivatives with ammonia and amines []
  • [4+2]-cycloaddition of ketenes to cyano ketones []
  • Treatment of indanones with sodium azide []
  • Bischler-Napieralski cyclization []
  • Palladium-mediated synthesis []
  • Isoquinolone N-oxide intermediates []
  • Nickel-catalyzed dearomative trans-1,2-carboamination of benzene []

Q8: Can you provide an example of a specific isocarbostyril synthesis?

A: The synthesis of (+)-trans-dihydrolycoricidine (5) exemplifies the use of enantioselective methodologies in isocarbostyril synthesis []. The key steps include an enantioselective conjugate allylation to establish the absolute configuration and a diastereoselective diboration to control the oxygenation pattern in the target molecule [].

Q9: How was the structure of ruprechstyril confirmed?

A: The structure of ruprechstyril, a new isocarbostyril isolated from Ruprechtia tangarana, was elucidated using a combination of spectroscopic techniques and single-crystal X-ray analysis []. High-resolution mass spectrometry (HRMS) and both 1D and 2D NMR spectroscopy provided crucial structural information, which was definitively confirmed by X-ray crystallography [].

Q10: What are the electrophilic substitution patterns observed in N-alkylated isocarbostyrils?

A: N-alkylated isocarbostyrils display a strong preference for electrophilic substitution at the C-4 position []. This regioselectivity is observed in various reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde [].

Q11: What are the potential therapeutic applications of isocarbostyril alkaloids?

A11: Isocarbostyril alkaloids, particularly those derived from the Amaryllidaceae family, exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications. Some of the key areas of interest include:

    Q12: How does the cytotoxicity of isocarbostyril alkaloids towards cancer cells compare to their effects on normal cells?

    A: One of the promising aspects of isocarbostyril alkaloids is their selectivity towards cancer cells over normal cells. Studies have shown that compounds like narciclasine exhibit significantly higher cytotoxicity in cancer cells compared to normal fibroblasts, indicating a potential for a wider therapeutic window [, ].

    Q13: Are there any isocarbostyril derivatives currently under investigation for their therapeutic potential?

    A: Yes, there is ongoing research focused on developing isocarbostyril derivatives with improved pharmacological properties. Researchers are exploring modifications to the core structure to enhance potency, selectivity, solubility, metabolic stability, and reduce potential side effects [, ].

    Q14: What are the limitations of using natural isocarbostyrils as therapeutic agents?

    A14: Despite their potent biological activities, natural isocarbostyrils often face limitations in therapeutic development, including:

      Q15: Have any isocarbostyril alkaloids been evaluated in human clinical trials?

      A: Despite promising preclinical data, no isocarbostyril alkaloids have progressed to human clinical trials yet. Further research, particularly in optimizing their pharmacological properties and addressing toxicity concerns, is required to explore their full therapeutic potential [, ].

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。